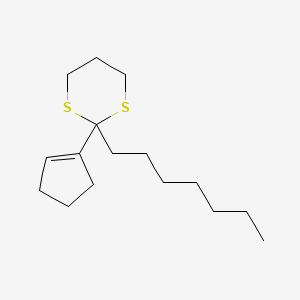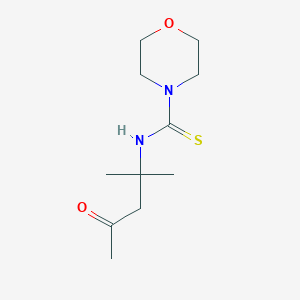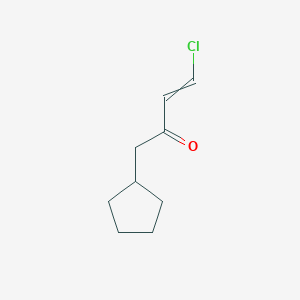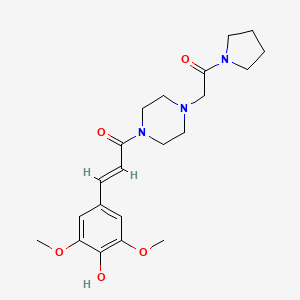
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane is an organic compound characterized by the presence of a cyclopentene ring, a heptyl chain, and a dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane typically involves the reaction of cyclopentene derivatives with heptyl-substituted dithiane precursors. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by nucleophilic addition to the cyclopentene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentene ring or the heptyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Substituted cyclopentene or heptyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The dithiane moiety can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopent-1-EN-1-YL)-2-methylpropan-1-amine
- 2-(Cyclopent-1-EN-1-YL)acetic acid
- 1-(Cyclopent-2-EN-1-YL)propan-2-one
Uniqueness
2-(Cyclopent-1-EN-1-YL)-2-heptyl-1,3-dithiane is unique due to its combination of a cyclopentene ring, a heptyl chain, and a dithiane moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the dithiane group, in particular, allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
54561-54-5 |
|---|---|
Molekularformel |
C16H28S2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
2-(cyclopenten-1-yl)-2-heptyl-1,3-dithiane |
InChI |
InChI=1S/C16H28S2/c1-2-3-4-5-8-12-16(15-10-6-7-11-15)17-13-9-14-18-16/h10H,2-9,11-14H2,1H3 |
InChI-Schlüssel |
PTDLMLYFODUECR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(SCCCS1)C2=CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)






![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)


![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)

